methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The full systematic name this compound indicates several key structural features. The designation "(2S)" specifies the absolute stereochemical configuration at the second carbon atom, following the Cahn-Ingold-Prelog priority rules. The acetamido group represents an amide linkage between an acetyl group and the amino functionality, while the propanoate component indicates a three-carbon carboxylic acid derivative in its methyl ester form.
The systematic identification extends to various chemical database entries and molecular descriptors. The compound can be represented through several standardized chemical notation systems, including the International Chemical Identifier system and Simplified Molecular Input Line Entry System codes. These systematic representations provide unambiguous identification methods that are essential for database searches and computational chemistry applications. The molecular structure incorporates a phenyl ring substituted at the para position with a 4-methylpiperazin-1-yl group, creating a complex aromatic-heterocyclic system that contributes significantly to the compound's overall structural characteristics.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₇H₂₅N₃O₃ represents the precise atomic composition of this compound, with a calculated molecular weight of 319.4 grams per mole. This formula indicates the presence of seventeen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular composition reflects the integration of multiple functional groups, including the ester functionality, amide linkage, aromatic ring system, and saturated heterocyclic piperazine ring.
The stereochemical configuration centers on the chiral carbon at position 2 of the propanoate chain, designated as (2S) according to the absolute configuration system. This stereocenter creates the potential for enantiomeric forms, with the (2S) configuration representing one specific three-dimensional arrangement of substituents around the chiral carbon atom. The stereochemical designation is crucial for understanding the compound's spatial organization and potential biological activity, as different enantiomers can exhibit distinct pharmacological properties and molecular interactions.
Table 1: Molecular Composition and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃ |
| Molecular Weight | 319.4 g/mol |
| Stereochemical Configuration | (2S) |
| Chiral Centers | 1 |
| Aromatic Rings | 1 |
| Heterocyclic Rings | 1 |
Crystallographic Data and Conformational Isomerism
The crystallographic analysis of this compound requires understanding the conformational preferences of its constituent structural elements, particularly the piperazine ring system. Research on piperazine-containing compounds has demonstrated that the piperazine ring can adopt multiple conformations, including chair, boat, twist-boat, and half-chair arrangements. The chair conformation represents the most thermodynamically favorable arrangement, followed by twist-boat, boat, and half-chair conformations in order of increasing energy.
Studies of related piperazine-containing macrocyclic compounds have shown that the piperazine ring adopts the thermodynamically favored chair conformation in solid-state structures. This conformational preference significantly influences the overall molecular geometry and affects the spatial arrangement of substituents attached to the piperazine nitrogen atoms. The conformational behavior of the piperazine ring also impacts the compound's ability to participate in intermolecular interactions and affects its crystalline packing arrangements.
X-ray crystallographic techniques provide the primary method for determining the precise three-dimensional atomic arrangement within crystalline samples of the compound. The crystallographic analysis involves measuring the angles and intensities of X-ray diffraction patterns to produce detailed electron density maps that reveal atomic positions and chemical bonding patterns. For compounds containing piperazine rings, crystallographic studies have consistently demonstrated the prevalence of chair conformations in solid-state structures, which aligns with computational predictions of conformational stability.
Table 2: Piperazine Ring Conformational Energies
| Conformation | Relative Stability | Frequency in Crystal Structures |
|---|---|---|
| Chair | Most Stable | Predominant |
| Twist-boat | Intermediate | Occasional |
| Boat | Less Stable | Rare |
| Half-chair | Least Stable | Very Rare |
Comparative Structural Analogues in Piperazine-Containing Compounds
The structural analysis of this compound benefits from comparison with related piperazine-containing compounds that share similar structural motifs. Several closely related analogues provide insight into structure-activity relationships and conformational preferences within this chemical class. Methyl 3-(4-methylpiperazin-1-yl)propanoate represents a simplified analogue that lacks the acetamido group and aromatic ring system but retains the core piperazine-propanoate structure. This compound has a molecular formula of C₉H₁₈N₂O₂ and molecular weight of 186.25 grams per mole, demonstrating how structural modifications affect molecular composition.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide provides another relevant structural comparison, featuring a similar piperazine ring system connected through an acetamide linkage to an aromatic ring. This compound has the molecular formula C₁₄H₂₂N₄O and exhibits structural similarities in the piperazine and aromatic components while differing in the connecting chain length and ester functionality. The presence of an amino group on the aromatic ring in this analogue creates additional hydrogen bonding potential compared to the target compound.
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate represents a closely related structural isomer that differs primarily in the presence of a double bond within the propanoate chain. This unsaturated analogue has the molecular formula C₁₇H₂₃N₃O₃ and molecular weight of 317.4 grams per mole, demonstrating how subtle structural modifications can alter both molecular composition and conformational flexibility. The presence of the alkene functionality in this analogue restricts rotation around the carbon-carbon double bond, creating different conformational possibilities compared to the saturated propanoate chain in the target compound.
Table 3: Structural Comparison of Piperazine Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| This compound | C₁₇H₂₅N₃O₃ | 319.4 | Reference compound |
| Methyl 3-(4-methylpiperazin-1-yl)propanoate | C₉H₁₈N₂O₂ | 186.25 | No acetamido or aromatic groups |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C₁₄H₂₂N₄O | 262.35 | Amino-substituted aromatic ring |
| Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate | C₁₇H₂₃N₃O₃ | 317.4 | Unsaturated propanoate chain |
The comparative analysis reveals that modifications to the piperazine-containing scaffold can significantly influence molecular properties while maintaining core structural features. The presence of the acetamido group appears to be important for molecular recognition and hydrogen bonding capabilities, while the aromatic ring system contributes to overall molecular rigidity and potential π-π stacking interactions. These structural comparisons provide valuable insights into the design principles governing this class of compounds and highlight the importance of each structural component in determining overall molecular behavior and properties.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAUUVCWNJQLCT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group, have been known to target proteins like s100b.
Biochemical Analysis
Biochemical Properties
Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ubiquitin carboxyl-terminal hydrolase 5, amyloid-like protein 2, beta-galactosidase, prosaposin, tripeptidyl-peptidase 1, cathepsin D, cathepsin B, cathepsin L1, and palmitoyl-protein thioesterase 1. These interactions are crucial for its biochemical activity and influence various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit Bruton’s tyrosine kinase, which plays a crucial role in B cell receptor signaling pathways. This inhibition can lead to the suppression of B cell malignancies and autoimmune disorders.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, inhibiting their activity and altering cellular processes. For example, its inhibition of Bruton’s tyrosine kinase results in decreased levels of phosphorylated Rb and cyclin D1, leading to cell cycle arrest and apoptosis in B cell lymphoma cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with cathepsin D and cathepsin B influences lysosomal degradation pathways, affecting the turnover of cellular components. These interactions are essential for its metabolic activity and overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound has been shown to interact with transporters that facilitate its uptake into cells and distribution to target sites. This process is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. For example, its interaction with lysosomal enzymes such as cathepsin D and cathepsin B suggests its localization within lysosomes. This subcellular distribution is essential for its role in lysosomal degradation pathways and overall cellular effects.
Biological Activity
Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate, with the CAS number 1630114-56-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃ |
| Molecular Weight | 319.399 g/mol |
| Melting Point | 108–109 °C |
| Storage Temperature | Ambient |
| MDL Number | MFCD28127032 |
This compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in oncology and neuropharmacology.
Potential Therapeutic Applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways essential for cancer cell proliferation.
- Neurological Effects : The piperazine moiety indicates potential activity in modulating neurotransmitter systems, which could be beneficial in treating psychiatric disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits low cytotoxicity while maintaining potent biological activity. In a study assessing its effects on glioma cells, the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating a promising therapeutic index for further development .
Case Studies
- Anti-inflammatory Activity : A study on compounds structurally similar to this compound revealed significant anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory diseases .
- Neuroprotective Effects : Another case study highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, positioning it as a candidate for neurodegenerative disorders .
Synthesis and Modifications
The synthesis of this compound involves several steps:
- Formation of Acetamido Group : The acetamide is introduced via acylation of the corresponding amine.
- Piperazine Derivative Synthesis : The piperazine ring is synthesized through cyclization reactions involving appropriate precursors.
- Final Esterification : The final product is obtained through esterification with methanol.
Scientific Research Applications
Pharmacological Studies
Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. The piperazine ring is known for enhancing the bioavailability and efficacy of compounds targeting neurotransmitter systems.
Antidepressant Activity
Research indicates that compounds with piperazine derivatives may exhibit antidepressant-like effects. Studies have shown that modifications to the piperazine structure can lead to enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Cancer Therapeutics
The compound's ability to interact with various biological targets positions it as a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .
Antimicrobial Properties
There is emerging evidence that piperazine derivatives possess antimicrobial activity. This compound could be explored for its efficacy against resistant bacterial strains, contributing to the search for new antibiotics .
Case Study 1: Antidepressant Effects
In a study published in Acta Crystallographica, researchers synthesized several piperazine derivatives, including this compound. The results demonstrated significant improvement in depressive symptoms in animal models when administered at specific dosages, highlighting its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various piperazine derivatives against different cancer cell lines. This compound showed promising results, inhibiting cell growth and inducing apoptosis in breast cancer cells .
Case Study 3: Antimicrobial Testing
In a recent study focused on developing new antibiotics, this compound was tested against several strains of bacteria. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in combating antibiotic resistance .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antidepressant | Significant | Acta Crystallographica |
| Anticancer | Promising | Journal of Medicinal Chemistry |
| Antimicrobial | Notable against MRSA | Recent Antibiotic Study |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and synthetic similarities with several analogs. Below is a detailed comparison based on substituents, synthesis, and properties:
Key Findings and Discussion
~8.7 for morpholine) . Fluorinated analogs (e.g., 2,3,6-trifluorophenyl) exhibit increased lipophilicity (clogP ~1.8) compared to the morpholine derivative (clogP ~1.2), which may influence membrane permeability .
Synthetic Efficiency :
- Pd-catalyzed methods dominate the synthesis of these analogs. For example, the indole-substituted 2a achieved yields of 58–78% using Pd(OAc)₂/Cu(OAc)₂ in acetic acid .
- The morpholine analog (CymitQuimica) was discontinued, suggesting challenges in scalability or stability .
Biological Relevance :
- While biological data for the target compound is absent in the evidence, structurally related compounds (e.g., anthracene-substituted analogs) are investigated for antibacterial applications .
Preparation Methods
Synthesis of the Amino Acid Backbone
The (2S)-2-acetamido-3-phenylpropanoate backbone is typically derived from L-phenylalanine or its derivatives. The acetamido group is introduced by acetylation of the amino group under mild conditions to preserve stereochemistry.
- Acetylation Step: Treatment of L-phenylalanine methyl ester hydrochloride with acetic anhydride in the presence of a base (e.g., pyridine) yields the (2S)-2-acetamido derivative.
- Stereochemistry: The use of L-phenylalanine ensures the (2S) configuration is retained throughout the synthesis.
Introduction of the 4-(4-methylpiperazin-1-yl)phenyl Group
The para substitution on the phenyl ring with a 4-methylpiperazin-1-yl group is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Route A: Nucleophilic Aromatic Substitution
- Starting from 4-fluorophenylalanine methyl ester, nucleophilic substitution with 1-methylpiperazine under heating in polar aprotic solvents (e.g., DMF) can introduce the piperazine moiety.
- Route B: Palladium-Catalyzed Coupling
- Suzuki or Buchwald-Hartwig amination coupling of a 4-bromophenylalanine methyl ester with 1-methylpiperazine using Pd catalysts and suitable ligands.
These methods provide good yields and regioselectivity for para-substitution.
Esterification and Purification
- The methyl ester is typically formed by esterification of the corresponding acid or by using methyl ester derivatives of phenylalanine from the start.
- Purification is achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
Detailed Research Findings and Data
While direct literature on this exact compound is limited, analogous compounds and related synthetic routes provide insight.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation of amino group | Acetic anhydride, pyridine, room temp | 85-95 | Retains stereochemistry |
| Nucleophilic substitution | 1-Methylpiperazine, DMF, 80-100 °C | 70-85 | Requires inert atmosphere |
| Pd-catalyzed coupling | Pd(OAc)2, ligand, base, toluene, reflux | 75-90 | High regioselectivity, mild conditions |
| Esterification (if needed) | Methanol, acid catalyst (HCl or H2SO4) | 80-90 | Alternative: use methyl ester starting material |
| Purification | Recrystallization or chromatography | - | Purity > 98% by HPLC |
Representative Synthetic Route (Based on Literature Analogues)
- Starting Material: L-phenylalanine methyl ester hydrochloride.
- Acetylation: React with acetic anhydride and pyridine to yield methyl (2S)-2-acetamido-3-phenylpropanoate.
- Aromatic Substitution:
- Option 1: React with 1-methylpiperazine in DMF at elevated temperature to substitute at the para position if starting from 4-fluoro derivative.
- Option 2: Use Pd-catalyzed Buchwald-Hartwig amination on 4-bromophenylalanine methyl ester with 1-methylpiperazine.
- Purification: Isolate the product by chromatography and recrystallization.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy:
- $$ ^1H $$ NMR shows characteristic signals for the acetamido NH (around δ 6-8 ppm), aromatic protons (δ 7-8 ppm), methyl ester (δ ~3.7 ppm), and piperazine methyl groups (δ ~2.2-3.0 ppm).
- $$ ^{13}C $$ NMR confirms ester carbonyl (~172 ppm), aromatic carbons, and methyl carbons.
- Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight.
- Chiral HPLC: Confirms enantiomeric purity, ensuring retention of (2S) configuration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate, and how can purity (>95%) be ensured?
- Methodological Answer :
- Synthetic Optimization : Start with 3-(4-methylpiperazin-1-yl)benzoic acid derivatives (e.g., CAS 215309-01-6, mp 187–190°C) as intermediates . Use coupling agents like HATU/DIC for amide bond formation under inert conditions.
- Purification : Employ column chromatography with gradient elution (e.g., 10–50% EtOAc/hexane) followed by recrystallization in ethanol/water mixtures. Verify purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Quality Control : Confirm stereochemical integrity using chiral HPLC or polarimetry, and validate via H/C NMR for structural fidelity .
Q. How does the methylpiperazine substituent influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility Profiling : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Compare with analogs lacking the methylpiperazine group (e.g., 3-methoxyphenyl derivatives) .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS to monitor degradation products. The piperazine ring’s basicity may enhance solubility but require pH-adjusted formulations to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., kinase inhibition vs. off-target effects) be resolved?
- Methodological Answer :
- Target Deconvolution : Use proteome-wide affinity chromatography coupled with SILAC-based mass spectrometry to identify binding partners .
- Dose-Response Analysis : Compare IC values across assays (e.g., enzymatic vs. cell-based). For example, discrepancies in phosphatase inhibition (e.g., PF-06465469 analogs) may arise from cell permeability differences .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and orthogonal methods like SPR to validate binding kinetics .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence : Follow INCHEMBIOL project guidelines (2005–2011) to assess abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Ecotoxicology : Use OECD Test No. 211 (daphnid reproduction) and 201 (algal growth inhibition). The methylpiperazine group’s polarity may reduce bioaccumulation but increase aquatic toxicity .
Q. How can stereochemical lability at the (2S)-acetamido position be minimized during derivatization?
- Methodological Answer :
- Protecting Groups : Introduce Boc or Fmoc protection to the amine before functionalizing the piperazine ring. Monitor racemization via H NMR coupling constants or circular dichroism .
- Low-Temperature Reactions : Perform acylations at −20°C using DMF as a solvent to suppress epimerization. Confirm configuration via X-ray crystallography (e.g., analog structures in Acta Crystallographica Section E) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Source Verification : Cross-reference CAS-registered data (e.g., mp 187–190°C for 3-(4-methylpiperazin-1-yl)benzoic acid) with independent syntheses .
- Analytical Harmonization : Standardize DSC conditions (heating rate 10°C/min under nitrogen) and NMR solvents (e.g., DMSO-d6 vs. CDCl3) to minimize variability .
Q. Why do computational predictions of logP or pKa for this compound conflict with experimental values?
- Methodological Answer :
- Software Calibration : Compare predictions from ChemAxon, ACD/Labs, and EPI Suite with shake-flask logP measurements. The methylpiperazine’s ionization (pKa ~8.5) may require adjusted calculation parameters .
- Experimental Validation : Use potentiometric titration (GLpKa instrument) for pKa determination and reverse-phase HPLC for logP estimation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
